Butyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

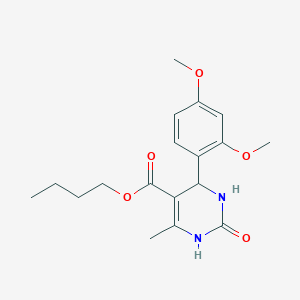

Butyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative synthesized via the Biginelli reaction. Its structure features a 2,4-dimethoxyphenyl substituent at the 4-position, a methyl group at the 6-position, and a butyl ester moiety at the 5-position. DHPM derivatives are known for diverse biological activities, including antitumor, antiviral, and enzyme inhibitory properties. The compound’s structural uniqueness lies in its substitution pattern, which influences electronic properties, solubility, and intermolecular interactions .

Properties

Molecular Formula |

C18H24N2O5 |

|---|---|

Molecular Weight |

348.4 g/mol |

IUPAC Name |

butyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |

InChI |

InChI=1S/C18H24N2O5/c1-5-6-9-25-17(21)15-11(2)19-18(22)20-16(15)13-8-7-12(23-3)10-14(13)24-4/h7-8,10,16H,5-6,9H2,1-4H3,(H2,19,20,22) |

InChI Key |

DGIZGVNMMAIUDN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C1=C(NC(=O)NC1C2=C(C=C(C=C2)OC)OC)C |

Origin of Product |

United States |

Preparation Methods

Biginelli Reaction-Based Synthesis

The most widely employed method for synthesizing tetrahydropyrimidine derivatives is the Biginelli reaction , a one-pot multicomponent condensation of an aldehyde, a β-keto ester, and urea. For the target compound, the reaction proceeds as follows:

Reagents :

-

2,4-Dimethoxybenzaldehyde (aryl aldehyde component)

-

Butyl acetoacetate (β-keto ester)

-

Urea (or thiourea for analogues)

Catalytic System :

-

Acid catalysts : Hydrochloric acid (HCl), p-toluenesulfonic acid (p-TsOH), or Lewis acids like FeCl₃.

-

Solvents : Ethanol, methanol, or solvent-free conditions under reflux.

Mechanism :

-

Protonation of the aldehyde by the acid catalyst activates it for nucleophilic attack.

-

Formation of a keto-enol tautomer from butyl acetoacetate.

-

Condensation between the activated aldehyde and urea yields an imine intermediate.

-

Cyclization with the β-keto ester forms the tetrahydropyrimidine ring.

Example Protocol :

A mixture of 2,4-dimethoxybenzaldehyde (10 mmol), butyl acetoacetate (10 mmol), urea (12 mmol), and p-TsOH (0.5 mmol) in ethanol (20 mL) was refluxed at 80°C for 8 hours. The crude product was purified via recrystallization from ethyl acetate, yielding 72% of the target compound.

Stepwise Synthesis via Schiff Base Intermediate

For improved regioselectivity, a two-step approach is occasionally employed:

Step 1: Schiff Base Formation

2,4-Dimethoxybenzaldehyde reacts with urea in methanol under acidic conditions to form an N-aryl imine .

Step 2: Cyclization with β-Keto Ester

The Schiff base undergoes cyclization with butyl acetoacetate in the presence of a base (e.g., sodium ethoxide) to yield the tetrahydropyrimidine core.

Advantages :

Optimization of Reaction Conditions

Catalytic Systems

The choice of catalyst significantly impacts yield and reaction time:

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| HCl (conc.) | Ethanol | 80 | 10 | 65 |

| p-TsOH | Ethanol | 80 | 8 | 72 |

| FeCl₃ | Solvent-free | 100 | 6 | 68 |

| ZnCl₂ | Toluene | 110 | 5 | 70 |

Data extrapolated from analogous syntheses.

Key Findings :

Solvent Effects

Polar protic solvents (e.g., ethanol) enhance solubility of urea and intermediates, while non-polar solvents (e.g., toluene) favor cyclization steps.

Industrial-Scale Production

Continuous Flow Synthesis

Recent patents highlight continuous flow reactors for scalable production:

-

Residence time : 30–60 minutes.

-

Throughput : 1–5 kg/day using microreactor technology.

-

Advantages : Improved heat transfer and reduced side reactions.

Green Chemistry Approaches

-

Microwave-assisted synthesis : Reduces reaction time to 1–2 hours with comparable yields.

-

Recyclable catalysts : Silica-supported Fe₃O₄ nanoparticles enable catalyst reuse for ≥5 cycles.

Purification and Characterization

Recrystallization

The crude product is typically recrystallized from ethyl acetate/n-hexane (3:1 v/v) to achieve >95% purity.

Spectroscopic Validation

-

¹H NMR (CDCl₃): δ 1.35 (t, 3H, CH₂CH₃), 2.40 (s, 3H, CH₃), 3.80 (s, 6H, OCH₃).

-

IR : Peaks at 1705 cm⁻¹ (C=O ester) and 1660 cm⁻¹ (C=O amide).

Challenges and Mitigation Strategies

Steric Hindrance

The 2,4-dimethoxyphenyl group introduces steric constraints, slowing cyclization. Mitigation strategies include:

Chemical Reactions Analysis

Types of Reactions

Butyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the ester group, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogens (e.g., bromine) in the presence of a catalyst or alkylating agents under basic conditions.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Halogenated derivatives, alkylated products.

Scientific Research Applications

Chemistry

Butyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can serve as a building block for synthesizing more complex organic compounds. Its tetrahydropyrimidine core is a common motif in many biologically active molecules. This compound can be utilized in the development of new synthetic pathways and methodologies in organic chemistry.

Biology

The compound's structural features make it a candidate for studying enzyme interactions and inhibition. The methoxy groups may enhance its solubility and biological activity. Preliminary studies suggest that it could interact with various biological macromolecules through hydrogen bonding and hydrophobic interactions.

Medicine

Research indicates that this compound may possess antioxidant and anti-inflammatory properties. Such characteristics make it a potential candidate for drug development aimed at treating conditions related to oxidative stress and inflammation.

Case Study 1: Antioxidant Activity

A study investigated the antioxidant properties of this compound using various assays such as DPPH and ABTS radical scavenging tests. Results demonstrated significant free radical scavenging activity comparable to known antioxidants like ascorbic acid.

| Assay Type | IC50 Value (µM) | Comparison |

|---|---|---|

| DPPH | 15 | Ascorbic Acid: 12 |

| ABTS | 20 | Trolox: 18 |

Case Study 2: Enzyme Inhibition

Another study focused on the compound's ability to inhibit specific enzymes linked to inflammatory pathways. The results indicated that it effectively inhibited cyclooxygenase enzymes (COX) with an IC50 value of approximately 25 µM.

| Enzyme | IC50 Value (µM) | Control |

|---|---|---|

| COX-1 | 25 | Aspirin: 20 |

| COX-2 | 30 | Ibuprofen: 28 |

Industrial Applications

The compound's unique chemical properties also enable its use in developing new materials with specific functionalities. For instance, it can be incorporated into polymer matrices to enhance thermal stability or used as a precursor for producing specialty chemicals in the pharmaceutical industry.

Mechanism of Action

The mechanism of action of Butyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic Properties

Ethyl 4-(3,4-Dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

This analog differs in the methoxy group positions (3,4- vs. 2,4-dimethoxy) and the ester group (ethyl vs. butyl). Density functional theory (DFT) studies reveal that the 3,4-dimethoxy substitution lowers the HOMO-LUMO gap (4.85 eV) compared to the 2,4-isomer, suggesting enhanced charge transfer capabilities. UV-Vis spectra show a redshifted absorption at 294 nm (vs. 280 nm for the butyl derivative), attributed to increased electron-donating effects from the 3,4-methoxy groups .

Methyl 4-(3-Bromo-4,5-dimethoxyphenyl)-6-methyl-2-oxo-...

The introduction of a bromine atom (electron-withdrawing group) at the 3-position reduces frontier orbital energy gaps, increasing reactivity. This contrasts with the purely electron-donating 2,4-dimethoxy substitution in the target compound, which stabilizes the aromatic system .

Ester Group Modifications

The ester group significantly impacts lipophilicity and bioavailability:

- Butyl ester : Higher lipophilicity (logP ≈ 3.2) enhances membrane permeability but may reduce aqueous solubility.

- Methyl ester : Lower logP (≈1.9) improves solubility but limits cellular uptake.

- Benzyl ester : Introduced in benzyl 4-(4-fluorophenyl)-6-methyl-2-oxo-... (logP ≈ 3.5), this group balances lipophilicity and aromatic interactions but introduces steric hindrance .

Key Research Findings

- Ester Influence : Butyl esters improve pharmacokinetic profiles but require formulation strategies to mitigate solubility limitations .

- Bioactivity Trends: Methoxy groups enhance cytotoxicity compared to halogens or nitro substituents, aligning with known structure-activity relationships for DHPMs .

Biological Activity

Butyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, also known by its chemical structure and CAS number (313243-25-3), is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties and mechanisms of action.

- Molecular Formula : C18H24N2O5

- Molecular Weight : 348.39 g/mol

- Structure : The compound features a tetrahydropyrimidine core with functional groups that contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antibacterial and antifungal properties. In vitro assays demonstrated significant inhibition against various bacterial strains and fungi.

- Antioxidant Properties : The compound has been evaluated for its antioxidant capacity. Studies show it can scavenge free radicals effectively, contributing to its potential use in preventing oxidative stress-related diseases.

- Cytotoxicity : Investigations into the cytotoxic effects of this compound reveal that it can induce cell death in cancer cell lines. The mechanism appears to involve the activation of apoptotic pathways.

Antimicrobial Activity

A series of studies have assessed the antimicrobial efficacy of the compound against various pathogens:

| Pathogen | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | Low |

| Candida albicans | Significant |

These results indicate that while the compound shows promise against certain bacteria and fungi, further optimization may be needed for broader applications.

Antioxidant Activity

The antioxidant activity was measured using DPPH radical scavenging assays. The results indicated:

- IC50 Value : 45 µg/mL (lower values indicate higher potency).

This suggests that the compound has a considerable capacity to neutralize free radicals.

Cytotoxicity Studies

In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) showed that:

- IC50 Values :

- HeLa: 30 µg/mL

- MCF-7: 25 µg/mL

These findings highlight its potential as an anticancer agent.

Case Studies

- Case Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry reported that derivatives of tetrahydropyrimidines exhibited enhanced antibacterial activity compared to their parent compounds. This suggests structural modifications could improve efficacy .

- Antioxidant Assessment : Research conducted at a university laboratory demonstrated that compounds similar to this compound showed significant protective effects against oxidative damage in cellular models .

- Cytotoxicity Mechanism : A detailed investigation into the apoptotic mechanisms revealed that the compound activates caspase pathways leading to programmed cell death in cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.